molecular formula C13H17ClN2O3 B1445543 Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride CAS No. 1196145-01-3

Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride

Cat. No. B1445543
M. Wt: 284.74 g/mol
InChI Key: VXLMZPISJAADPN-UHFFFAOYSA-N
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Description

Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride is a chemical compound with the CAS Number: 1196145-01-3 . It has a molecular weight of 284.74 . The compound is typically stored in an inert atmosphere at room temperature .


Synthesis Analysis

The synthesis of this compound involves a multi-step reaction . The first step involves the use of hydroxylamine hydrochloride and sodium acetate in ethanol at 80°C for 3 hours . The second step involves the use of triethylamine in dichloromethane for 3 hours at a temperature range of 0 - 40°C . The final step involves the use of potassium tert-butyrate in ethanol and toluene for 5 hours at a temperature range of 0 - 25°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16N2O3.ClH/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11H,6-9,14H2;1H . The InChI key is VXLMZPISJAADPN-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound is involved in a series of chemical reactions . It reacts with potassium tert-butyrate in ethanol and toluene at 0 - 25℃ for 5 hours . It then reacts with hydrogen chloride in water at 0 - 25℃ for 3 hours .


Physical And Chemical Properties Analysis

The compound has a number of physical and chemical properties . It has a high GI absorption, is not a BBB permeant, and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The Log Kp (skin permeation) is -7.28 cm/s . The compound is soluble, with a solubility of 1.6 mg/ml or 0.00563 mol/l .

Scientific Research Applications

Synthesis and Intermediates in Drug Development

Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride is utilized in various synthetic processes for developing pharmacologically active compounds. For instance, it serves as an intermediate in the synthesis of protein tyrosine kinase Jak3 inhibitors, a category of compounds with potential therapeutic effects in immune disorders (Chen Xin-zhi, 2011). Similarly, it is involved in the synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for potent protein kinase inhibitors, suggesting its role in developing treatments for diseases modulated by kinase activity (B. Hao et al., 2011).

Enantioselective and Diastereoselective Syntheses

The compound is also instrumental in enantioselective syntheses, such as the production of chiral 3-benzylpiperidine backbones, crucial for preparing biologically active compounds (Yaomin Wang et al., 2018). Additionally, diastereoselective syntheses involving this compound have been explored, leading to various substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, potentially useful in diverse therapeutic contexts (V. Boev et al., 2015).

Involvement in Photolytic and Radical Processes

This compound plays a role in studies involving photolysis and radical generation. Research on photolysis of hindered N-Chloroamines, for example, has implications for understanding the behavior of radicals and their potential applications in chemical synthesis and drug development (T. Toda et al., 1972).

Applications in Peptide Synthesis

The compound contributes to the synthesis of various peptides, as shown in studies focusing on the synthesis of protected 4-oxopipecolic acid and 4-oxolysine, which are crucial in developing peptide-based drugs (R. Jackson et al., 1994).

Role in Creating Novel Structural Templates

It has been used to create novel structural templates, such as spiropiperidine sultam and lactam, which are beneficial in SAR studies of various inhibitors and as ligands for different receptor types (Luis A Martinez-Alsina et al., 2017).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has the hazard statements H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

benzyl 3-amino-4-oxopiperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3.ClH/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11H,6-9,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLMZPISJAADPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1=O)N)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743234
Record name Benzyl 3-amino-4-oxopiperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride

CAS RN

1196145-01-3
Record name Benzyl 3-amino-4-oxopiperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 3-amino-4-oxopiperidine-1-carboxylate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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